![molecular formula C15H17N3O4S B4943232 5-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4943232.png)
5-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 5-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-isoxazolecarboxamide involves multiple steps, including cycloaddition reactions and subsequent modifications. Patterson et al. (1992) described a synthesis pathway involving cycloaddition of carbethoxyformonitrile oxide to a related compound with spontaneous elimination of pyrrolidine, followed by hydrolysis of the ethyl ester to produce compounds with anti-inflammatory properties (Patterson, Cheung, & Ernest, 1992).
Molecular Structure Analysis
Shahidha et al. (2014) performed a comprehensive analysis of the molecular structure of a similar compound, using FT-IR and FT-Raman spectroscopic techniques and density functional methods. Their research provides insights into the equilibrium geometry, harmonic vibrational wavenumbers, and various bonding features of isoxazole derivatives (Shahidha, Muthu, Porchelvi, & Govindarajan, 2014).
Chemical Reactions and Properties
Research on related compounds has revealed various chemical reactions and properties, including the preparation of isoxazolines and isoxazoles through [3+2] cycloaddition reactions. Rahmouni et al. (2014) detailed the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, highlighting the versatility of these compounds in chemical synthesis (Rahmouni, Romdhane, Said, Guérineau, Touboul, & Jannet, 2014).
Physical Properties Analysis
The physical properties, including stability and solubility of compounds like 5-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-isoxazolecarboxamide, can be inferred from studies on similar compounds. Dani et al. (2013) conducted syntheses, spectral, X-ray, and DFT studies on related compounds, providing valuable data on their physical characteristics, including crystal structure and stability (Dani, Bharty, Kushawaha, Paswan, Prakash, Singh, & Singh, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity and potential biological activity, can be analyzed through studies on structurally related compounds. Wu et al. (2012) synthesized a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, examining their antifungal activities and providing insights into the chemical behavior of similar compounds (Wu, Hu, Kuang, Cai, Wu, & Xue, 2012).
properties
IUPAC Name |
5-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-11-10-14(17-22-11)15(19)16-12-4-6-13(7-5-12)23(20,21)18-8-2-3-9-18/h4-7,10H,2-3,8-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNASKCSHEIVJSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322024 |
Source
|
Record name | 5-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24834527 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide | |
CAS RN |
793730-59-3 |
Source
|
Record name | 5-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.